6-(Methoxycarbonyl)pyridazine-3-carboxylic acid
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Overview
Description
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O4 It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid typically involves the esterification of pyridazine-3-carboxylic acid. One common method is the reaction of pyridazine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester derivative . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine-3-carboxylic acid: A closely related compound with similar structural features but lacking the methoxycarbonyl group.
6-Methyl-3-pyridazinecarboxylic acid: Another derivative with a methyl group instead of the methoxycarbonyl group.
Uniqueness
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6-methoxycarbonylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,10,11) |
InChI Key |
UWMJHJCVUQBYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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